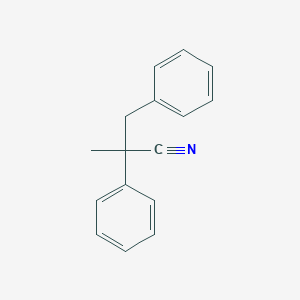

![molecular formula C12H18N2O2 B2807620 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol CAS No. 2097928-49-7](/img/structure/B2807620.png)

1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

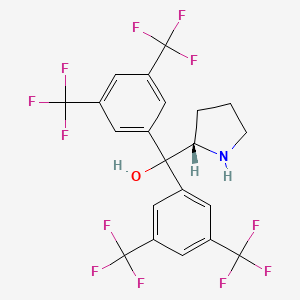

The molecular structure of “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” is represented by the InChI code1S/C12H19N3O.3ClH/c1-16-12-3-2-10 (8-14-12)9-15-6-4-11 (13)5-7-15;;;/h2-3,8,11H,4-7,9,13H2,1H3;3*1H . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.

Applications De Recherche Scientifique

Opioid Receptor Agonists and Analgesic Potential

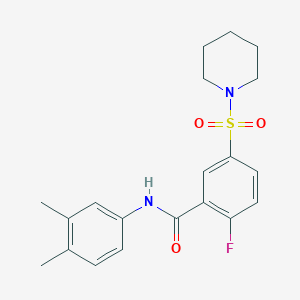

- Mu-Opioid Receptor Biased Agonists : Research has identified novel mu-opioid receptor agonists, like Oliceridine (TRV130), which demonstrate selective activation of G protein and β-arrestin signaling pathways. This selective activation suggests a potential for therapeutic analgesic effects with reduced adverse effects, highlighting the innovative approach towards developing opioid analgesics with better safety profiles (Urits et al., 2019).

Chemical Synthesis and Reactivity

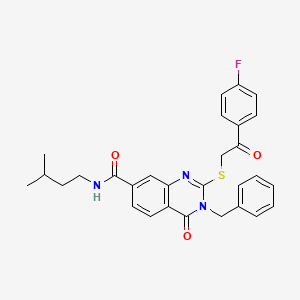

- Nucleophilic Aromatic Substitution : The reactivity of piperidine in nucleophilic aromatic substitution reactions has been studied, providing insights into the mechanisms underlying the formation of various piperidine derivatives. Such research aids in understanding the chemical properties and synthesis routes of compounds like "1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol" (Pietra & Vitali, 1972).

Pharmacological Studies and Drug Metabolism

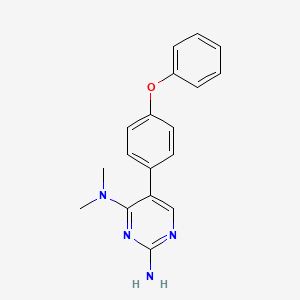

- Cytochrome P450 Isoforms : Studies on chemical inhibitors of cytochrome P450 isoforms offer insights into the metabolic pathways and potential drug-drug interactions involving compounds like "1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol". Understanding the selectivity and potency of these inhibitors is crucial for drug development and safety assessments (Khojasteh et al., 2011).

Spiropiperidines in Drug Discovery

- Synthesis of Spiropiperidines : The methodology for synthesizing spiropiperidines, including strategies for forming the spiro-ring on a preformed piperidine ring, is crucial for drug discovery. Such synthetic strategies enable the exploration of new chemical space for potential therapeutic agents (Griggs, Tape, & Clarke, 2018).

Volatile Compounds in Grape

- Biosynthesis and Metabolism of Methoxypyrazines : Research on the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes, which impart herbaceous/green/vegetal sensory attributes to certain wine varieties, provides insights into the biological pathways and enzymatic reactions involved. Such studies are essential for understanding the flavor profiles of wines and could inform agricultural practices to optimize grape quality (Lei et al., 2018).

Orientations Futures

The future directions in the research of “1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol” and similar piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel synthesis methods and the exploration of their pharmacological applications .

Propriétés

IUPAC Name |

1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-16-12-5-4-10(7-13-12)8-14-6-2-3-11(15)9-14/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDHSUNUAPQXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)

![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)

![A-Methyl-imidazo[1,2-A]pyridine-3-methanol](/img/structure/B2807550.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2807558.png)

![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)